L-Aspartic acid beta-methyl ester hydrochloride

説明

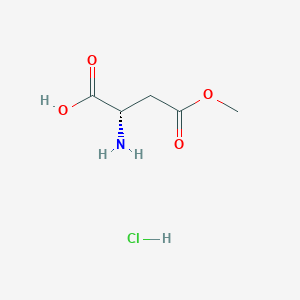

L-Aspartic acid beta-methyl ester hydrochloride is a chiral amino acid derivative It is known for its unique structure, which includes an amino group, a methoxy group, and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid beta-methyl ester hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral catalysts to induce asymmetry in the reaction. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

L-Aspartic acid beta-methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized compounds.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate

L-Aspartic acid beta-methyl ester hydrochloride is crucial in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it an essential component in neuropharmacology research .

Case Study: Neuropharmacological Applications

Research has demonstrated that derivatives of L-aspartic acid can improve neurotransmitter function. For instance, studies have indicated that compounds derived from L-aspartic acid can influence synaptic transmission, which is vital for developing treatments for conditions such as Alzheimer's disease and schizophrenia .

Biochemical Research

Amino Acid Metabolism Studies

This compound is frequently utilized in biochemical research to explore amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and developing new therapeutic strategies .

Kinetic Analysis

The enzymatic activity of L-aspartic acid beta-methyl ester has been characterized in various studies. For example, kinetic parameters were assessed for its hydrolysis by specific enzymes, highlighting its role in metabolic pathways .

| Substrate | (s) | (mM) | (mMs) |

|---|---|---|---|

| L-Asp beta-methyl ester | 7.7 ± 0.3 | 0.4 ± 0.004 | 21 ± 1.0 |

| β-L-Asp-L-Phe | 3.0 ± 0.1 | 0.4 ± 0.04 | 8 ± 1.3 |

Food Industry

Flavor Enhancement

In the food industry, this compound is used as a flavor enhancer, improving the taste profile of food products without relying on artificial additives . This application is particularly valuable for manufacturers aiming to create more appealing flavors.

Cosmetic Formulations

Moisturizing Properties

The compound is incorporated into skincare products due to its moisturizing benefits, enhancing skin hydration and texture. Its stability makes it an appealing choice for cosmetic formulators looking for effective ingredients .

Animal Nutrition

Feed Formulations

this compound is used in animal feed to promote growth and improve feed efficiency. This application addresses the needs of livestock producers aiming for healthier animals and better yields .

作用機序

The mechanism of action of L-Aspartic acid beta-methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic reactions, and modulate biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

Similar compounds to L-Aspartic acid beta-methyl ester hydrochloride include:

- 5-Amino-4-oxopentanoic acid hydrochloride

- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and chiral center. This distinct structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.

生物活性

L-Aspartic acid beta-methyl ester hydrochloride (also known as β-methyl L-aspartate hydrochloride) is a derivative of L-aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential applications in pharmacology and biochemistry, particularly in the context of neuroprotection, anti-fibrotic activity, and its role in metabolic pathways.

This compound is synthesized through the esterification of L-aspartic acid with methanol in the presence of hydrochloric acid. This process yields a hydrochloride salt that enhances the solubility of the compound in aqueous solutions, making it more bioavailable for biological studies . The synthesis typically involves:

- Reactants : L-aspartic acid, methanol, and hydrochloric acid.

- Conditions : The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate ester formation.

- Yield : The process can achieve good to excellent yields depending on the specific conditions used .

1. Neuroprotective Effects

L-Aspartic acid beta-methyl ester has been studied for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems, particularly those involving glutamate, which is crucial for synaptic plasticity and memory formation. The compound has been shown to:

- Inhibit excitotoxicity : By modulating NMDA receptor activity, it may protect neurons from damage caused by excessive glutamate signaling .

- Promote neuronal survival : Studies have indicated that it can enhance cell viability under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Anti-Fibrotic Activity

Recent studies have explored the anti-fibrotic properties of derivatives of aspartic acid, including beta-methyl esters. In vitro experiments demonstrated that these compounds could inhibit the activation of hepatic stellate cells (LX-2 cells), which are pivotal in liver fibrosis development. Key findings include:

- Inhibition of Collagen Production : Compounds derived from L-aspartic acid exhibited significant reductions in collagen type I (COL1A1) expression, fibronectin levels, and alpha-smooth muscle actin (α-SMA), markers associated with fibrosis .

- Mechanism of Action : The anti-fibrotic effects were linked to the inhibition of the IKKβ-NF-κB signaling pathway, which is known to mediate inflammatory responses and fibrogenesis .

3. Metabolic Enzyme Modulation

L-Aspartic acid beta-methyl ester has also been implicated in various metabolic pathways:

- Influence on Amino Acid Metabolism : It may enhance the synthesis of other amino acids and play a role in nitrogen metabolism .

- Potential as a Metabolic Enhancer : Some studies suggest that it could improve metabolic efficiency in certain cellular contexts, although further research is needed to clarify these effects.

Case Studies and Research Findings

特性

IUPAC Name |

(2S)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBMPUYOGOCYDJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-13-6 | |

| Record name | L-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of L-Aspartic acid beta-methyl ester hydrochloride in the synthesis of TA-949?

A1: this compound serves as the crucial starting material in the synthesis of (R)-4-mercaptopyrrolidine-2-thione (2), a key component of the orally active 1-beta-methylcarbapenem, TA-949 []. The synthesis leverages the existing chiral center in this compound to ensure the correct stereochemistry (R-configuration) of the final mercapto group in (R)-4-mercaptopyrrolidine-2-thione. This specific stereochemistry is likely important for the biological activity of TA-949.

Q2: Can you elaborate on the transformation of this compound into (R)-4-mercaptopyrrolidine-2-thione?

A2: The paper outlines a multi-step synthesis []. First, this compound undergoes deaminative bromination, replacing the amino group with bromine. Subsequently, a nucleophilic substitution reaction with potassium benzenemethanethiolate replaces the bromine with a thiobenzyl group, yielding a key intermediate. This intermediate is then subjected to a series of reactions, including amination, cyclization, thiation, and Birch reduction, ultimately leading to the formation of (R)-4-mercaptopyrrolidine-2-thione.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。